Methylprednisolone 21-Propionate

Corticosteroid Metabolism Prodrug Activation Esterase Hydrolysis

For MPA metabolism studies and ANDA impurity profiling, a certified reference standard of Methylprednisolone 21-Propionate is essential for method validation and regulatory compliance. • Validated retention time & spectral fingerprint for HPLC/UPLC/LC-MS/MS. • Lot-specific purity documentation traceable to USP/EP. • Characterization data per ICH Q2(R1) for forced degradation and QC release. In stock for immediate global shipping.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 138804-88-3
Cat. No. B590898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone 21-Propionate
CAS138804-88-3
Synonyms(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O
InChIInChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1
InChIKeyKNKJEUNXMFFFDU-LZHIOSKDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone 21-Propionate Overview: Reference Standard & Metabolite


Methylprednisolone 21-Propionate (CAS 138804-88-3) is a synthetic glucocorticoid ester with the molecular formula C₂₅H₃₄O₆ and a molecular weight of 430.5 g/mol. It is structurally characterized as a 21-propionate ester of methylprednisolone, featuring the core cyclopenta[a]phenanthrene steroid skeleton [1]. This compound is not typically deployed as a therapeutic active pharmaceutical ingredient (API) but serves two primary, specialized roles: (1) it is a known metabolite of 6α-Methyl Prednisolone Aceponate (MPA), a potent topical corticosteroid ; and (2) it functions as a high-purity impurity reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing .

Why Analogs Fail in Methylprednisolone 21-Propionate Workflows


Procurement of a general "methylprednisolone" or even another propionate ester analog cannot fulfill the specialized functions of Methylprednisolone 21-Propionate. In the class of topical corticosteroids, distinct esterification patterns (e.g., 17-propionate vs. 21-propionate vs. 17,21-diesters) yield profoundly different physicochemical properties and biological fates [1]. Specifically, Methylprednisolone 21-Propionate is a metabolite of the diester prodrug 6α-Methyl Prednisolone Aceponate (MPA), while Methylprednisolone 17-Propionate is the primary active metabolite responsible for glucocorticoid receptor activation [2]. Substituting one for the other in a metabolic study or impurity profiling assay would generate erroneous data. Furthermore, in analytical chemistry, this compound is a Certified Reference Material (CRM) or impurity standard with validated retention time, spectral fingerprint, and lot-specific purity documentation required by regulatory bodies (USP/EP/ANDA) [3]. A generic reagent or a structurally similar compound like methylprednisolone acetate lacks the validated characterization and regulatory traceability needed for method validation and QC release.

Key Differentiation Evidence for Methylprednisolone 21-Propionate


Metabolic Role in MPA Biotransformation

Methylprednisolone 21-Propionate is generated as a specific metabolite of the topical corticosteroid 6α-Methyl Prednisolone Aceponate (MPA). In contrast, the primary active metabolite responsible for therapeutic effect is Methylprednisolone 17-Propionate, which exhibits a higher affinity for glucocorticoid receptors than the parent MPA [1]. The esterolytic hydrolysis of MPA yields distinct 17- and 21- metabolites with separate biological profiles.

Corticosteroid Metabolism Prodrug Activation Esterase Hydrolysis

Role as Regulated Impurity Reference Standard

Methylprednisolone 21-Propionate is established as an impurity/degradant reference standard for pharmaceutical quality control. Unlike general-purpose chemical reagents, this compound is supplied with comprehensive characterization data in accordance with regulatory guidelines (e.g., ICH) and is suitable for use in analytical method development, method validation (AMV), and QC applications for Abbreviated New Drug Applications (ANDA) [1]. It ensures consistency of formulations and traceability to pharmacopeial standards such as USP or EP.

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

HPLC & LC-MS Characterization Parameters

Specific analytical characterization data, including HPLC retention time and characteristic signals in NMR and LC-MS spectra, have been established for Methylprednisolone 21-Propionate to enable its identification and quantification in complex mixtures [1]. This defined profile allows for its precise use as a marker in stability studies and impurity profiling.

HPLC Analysis LC-MS Retention Time

Stability & Degradation Pathway

Stability studies indicate that Methylprednisolone 21-Propionate can be formed via esterification or transesterification reactions under acidic or alcoholic conditions [1]. Understanding its stability profile is essential for predicting the formation of this specific degradant during drug product manufacture and storage.

Stability Studies Degradation Products Forced Degradation

Optimal Use Cases for Methylprednisolone 21-Propionate


Metabolite ID & Quantitation in PK Studies

Methylprednisolone 21-Propionate serves as an authentic reference standard for identifying and quantifying this specific metabolite in biological matrices (e.g., skin homogenates, plasma) following the topical application of 6α-Methyl Prednisolone Aceponate (MPA) formulations . This application is essential for comparative metabolic analysis of originator versus generic MPA products, where differences in metabolic profiles (e.g., MPA/17-MPP ratio and 21-propionate levels) can be used to evaluate bioequivalence or formulation performance.

Method Development & Validation for ANDA

Pharmaceutical analytical chemists utilize certified Methylprednisolone 21-Propionate reference standards to develop and validate HPLC, UPLC, or LC-MS/MS methods for the quantification of related substances in methylprednisolone drug substances and drug products . Its use as a system suitability standard and an impurity marker is mandated in regulatory filings (e.g., ANDA, DMF) to demonstrate method specificity, accuracy, and precision per ICH Q2(R1) guidelines.

Stability-Indicating Method & Forced Degradation

Given its role as a potential degradation product formed under acidic or alcoholic conditions, Methylprednisolone 21-Propionate is a critical component in forced degradation studies of methylprednisolone drug products . Analytical methods must be capable of separating and quantifying this specific impurity from the API and other degradants. This compound is therefore used to challenge method selectivity and to establish degradation pathways for the drug product.

QC Lot Release & Impurity Profiling

In GMP quality control laboratories, Methylprednisolone 21-Propionate reference standards are used to create calibration curves for quantifying this impurity in API batches and finished drug products . Ensuring that the level of this specific impurity remains below the ICH Q3A/Q3B qualification threshold is a prerequisite for batch release and regulatory compliance.

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